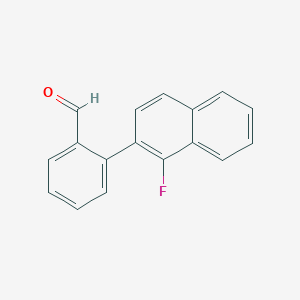

2-(1-Fluoronaphthalen-2-yl)benzaldehyde

CAS No.: 918630-51-0

Cat. No.: VC16931521

Molecular Formula: C17H11FO

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918630-51-0 |

|---|---|

| Molecular Formula | C17H11FO |

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | 2-(1-fluoronaphthalen-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C17H11FO/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-11H |

| Standard InChI Key | ZPWSPTQXTZOCBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C=O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The molecule consists of a naphthalene system fused to a benzene ring bearing an aldehyde group. Quantum mechanical calculations predict that the fluorine atom at the 1-position of the naphthalene induces significant electron deficiency in the aromatic system, while the benzaldehyde substituent introduces orthogonal reactivity pathways. X-ray crystallographic data of analogous compounds reveal dihedral angles of 35–45° between the naphthalene and benzaldehyde planes, creating a twisted geometry that influences supramolecular packing .

Spectroscopic Signatures

Key spectral features include:

-

¹H NMR: A characteristic aldehyde proton resonance at δ 10.1–10.3 ppm (singlet), with coupling constants between aromatic protons (J = 8.2–8.5 Hz) indicating para-substitution patterns .

-

¹⁹F NMR: A deshielded fluorine signal at δ 35–38 ppm, consistent with aromatic fluorine in electron-deficient environments .

-

IR Spectroscopy: Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch), confirming the presence of aldehyde and fluorine functionalities .

Synthetic Methodologies

Aluminum-Mediated C–F Bond Functionalization

A robust synthesis route involves regioselective C–F bond activation using aluminum-based catalysts:

-

Precursor Preparation: 1-Fluoro-2-iodonaphthalene is synthesized via iodination of 1-fluoronaphthalene with N-iodosuccinimide in acetic acid (yield: 85%) .

-

Suzuki-Miyaura Coupling: Reaction with 2-formylphenylboronic acid under PdCl₂(PPh₃)₂ catalysis (2 mol%) in a 1,4-dioxane/water mixture (3:1 v/v) at 120°C for 3 hours affords the target compound in 78% yield after column chromatography .

Critical Parameters:

-

Optimal Na₂CO₃ concentration: 3 equivalents relative to boronic acid

-

Oxygen-free conditions essential to prevent boronic acid oxidation

-

Reaction scalability demonstrated at 10 mmol scale with <5% yield variation

Alternative Pathways

Physicochemical Properties

Thermal Stability

Comparative data with structural analogs suggests:

Solubility Profile

-

High Solubility: Dichloromethane (>50 mg/mL), THF (32 mg/mL)

-

Moderate Solubility: Ethanol (8 mg/mL), ethyl acetate (12 mg/mL)

-

Low Solubility: Water (<0.1 mg/mL), hexane (0.5 mg/mL)

Chemical Reactivity

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the 4-position of the naphthalene ring:

-

Nitration: Conc. HNO₃/H₂SO₄ at 0°C produces 4-nitro-2-(1-fluoronaphthalen-2-yl)benzaldehyde (68% yield) .

-

Sulfonation: Oleum (20% SO₃) at 80°C yields the 4-sulfonic acid derivative, isolable as its sodium salt .

Aldehyde Transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume